(4-ethylbenzyl)[(1-ethyl-2-pyrrolidinyl)methyl]amine dihydrochloride
Overview
Description
(4-ethylbenzyl)[(1-ethyl-2-pyrrolidinyl)methyl]amine dihydrochloride is a useful research compound. Its molecular formula is C16H28Cl2N2 and its molecular weight is 319.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.1629543 g/mol and the complexity rating of the compound is 221. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Pharmaceutical Applications
Synthesis of Stereoisomers : A study discussed the synthesis of stereochemically pure 3-(1-aminoethyl)pyrrolidines, which are crucial intermediates for quinolone antibacterials (Schroeder et al., 1992).
Antiproliferative and Antiviral Activities : Another research explored the synthesis of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines, demonstrating their antiproliferative and antiviral properties (Pudlo et al., 1990).
Analytical Chemistry
- Detection in Environmental Samples : A method for determining aliphatic amines in waste and surface water was developed, which is essential for environmental monitoring (Sacher et al., 1997).
Material Science
Electrochemical Oxidation : Research on the electrochemical oxidation of primary amine in ionic liquid media highlighted modifications to electrode surfaces, significant in material science (Ghilane et al., 2010).
Scandium, Yttrium, and Lanthanum Complexes : A study on complexes with the N-(2-Pyrrolidin-1-ylethyl)-1,4-diazepan-6-amido ligand provided insights into catalytic properties and potential applications in organic synthesis (Ge et al., 2009).
Environmental Science
Selective Removal of Contaminants : A study introduced a resin with selectivity for removing and recovering chromate from contaminated water, crucial for environmental remediation (Heininger and Meloan, 1992).
Dietary Exposure and Cancer Risk : Research in Kashmir, India, showed high dietary exposure to amines and nitrate, suggesting a potential link to oesophageal and gastric cancer risk (Siddiqi et al., 1992).
Properties
IUPAC Name |
N-[(4-ethylphenyl)methyl]-1-(1-ethylpyrrolidin-2-yl)methanamine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2.2ClH/c1-3-14-7-9-15(10-8-14)12-17-13-16-6-5-11-18(16)4-2;;/h7-10,16-17H,3-6,11-13H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTLRUATJHNOHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNCC2CCCN2CC.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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